Alpha-fetoprotein is primarily synthesized in the fetal liver, with contributions from the yolk sac and, to a lesser extent, the intestine and kidneys. In adults, its levels are typically low but can increase in response to certain liver diseases and tumors, particularly hepatocellular carcinoma. The concentration of Alpha-fetoprotein in fetal serum can reach several milligrams per milliliter during gestation, decreasing significantly after birth .
Alpha-fetoprotein is classified as a serum protein and is categorized under glycoproteins due to its carbohydrate content. It is also recognized as a tumor marker, particularly for liver cancer and germ cell tumors. The specific peptide fragment (364-373) is often studied for its immunogenic properties and potential role in cancer immunotherapy.
The synthesis of Alpha-fetoprotein (364-373) can be achieved through various methods, including recombinant DNA technology and solid-phase peptide synthesis.
For recombinant synthesis, techniques such as polymerase chain reaction (PCR) may be used to amplify the gene of interest. Following expression, purification techniques like affinity chromatography are employed to isolate the peptide from other cellular proteins.
The molecular structure of Alpha-fetoprotein consists of approximately 590 amino acids with a complex tertiary structure that facilitates its binding properties. The specific fragment (364-373) comprises a short sequence within this larger protein that is crucial for its biological activity.
The molecular weight of Alpha-fetoprotein is approximately 70 kDa, with specific structural motifs that allow for interactions with various ligands, including estrogens . The peptide fragment (364-373) has been shown to elicit immune responses, making it a candidate for therapeutic applications in oncology.
Alpha-fetoprotein participates in several biochemical reactions, particularly involving its binding to hormones and other proteins. The specific fragment (364-373) has been implicated in T-cell activation and may play a role in modulating immune responses against tumors.
The interaction between Alpha-fetoprotein and estrogens involves specific binding sites that facilitate the sequestration of these hormones. This mechanism is essential for protecting developing neural tissues from hormonal influences during fetal development .
The mechanism of action of Alpha-fetoprotein (364-373) primarily revolves around its immunogenic properties. This peptide can stimulate T-cell responses, which are critical in targeting tumor cells expressing Alpha-fetoprotein.
Studies have demonstrated that T-cells activated by this peptide can recognize and attack hepatocellular carcinoma cells expressing similar antigenic determinants . This suggests potential therapeutic applications in cancer immunotherapy.
Alpha-fetoprotein is typically found as a soluble protein in serum. It exhibits high stability under physiological conditions, with optimal activity at neutral pH levels.
The protein's chemical properties include:
Relevant data indicate that alterations in the concentration of Alpha-fetoprotein can serve as biomarkers for various pathological conditions.
Alpha-fetoprotein has numerous applications in clinical diagnostics and research:
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: 11104-44-2